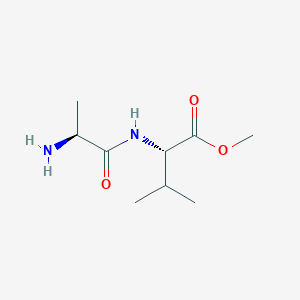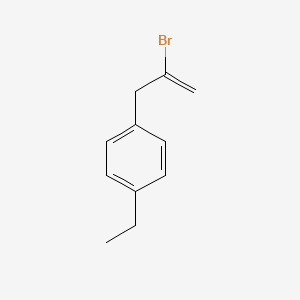
2-Bromo-3-(4-ethylphenyl)-1-propene
Übersicht
Beschreibung
“2-Bromo-3-(4-ethylphenyl)-1-propene” is likely an organic compound containing a bromine atom and an ethylphenyl group attached to a propene backbone. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group. The ethylphenyl group is a common structure in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(4-ethylphenyl)-1-propene” would consist of a propene backbone with a bromine atom attached to the second carbon and a 4-ethylphenyl group attached to the third carbon. This structure could exhibit geometric isomerism .Chemical Reactions Analysis
The bromine atom in “2-Bromo-3-(4-ethylphenyl)-1-propene” makes it a potential candidate for various substitution and elimination reactions. The compound could also participate in coupling reactions like the Suzuki-Miyaura cross-coupling, given the presence of a halogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(4-ethylphenyl)-1-propene” would depend on factors like its molecular structure and the nature of its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis and Characterization
2-Bromo-3-(4-ethylphenyl)-1-propene has been explored in the synthesis of novel copolymers. Research has shown the preparation of trisubstituted ethylenes, including derivatives of 2-Bromo-3-(4-ethylphenyl)-1-propene, which were copolymerized with styrene. These monomers, characterized by various spectroscopic techniques, resulted in copolymers with specific compositions and structures. The copolymers' thermal stability was assessed through decomposition studies, indicating a two-step decomposition process in a nitrogen environment, with residues observed in the 200–500°C and 500–800°C ranges, respectively (Kharas et al., 2016; Kharas et al., 2017).
Advanced Polymer Materials
Further studies extended the application of such monomers in developing advanced polymer materials. Through detailed synthesis and characterization, including spectral analysis and thermal degradation studies, researchers have provided insights into the potential of these materials in various industrial and technological applications. The copolymers exhibit unique properties that make them suitable for specialized applications, showcasing the versatility of 2-Bromo-3-(4-ethylphenyl)-1-propene in polymer science (Hussain et al., 2019).
Molecular Structure and Reactivity
The molecular structure and reactivity of compounds related to 2-Bromo-3-(4-ethylphenyl)-1-propene have been a subject of interest. Studies focusing on the crystal structure and intermolecular interactions have provided valuable information on the spatial arrangement and potential chemical reactivity of such compounds. These insights are crucial for understanding the fundamental properties and potential chemical transformations of 2-Bromo-3-(4-ethylphenyl)-1-propene derivatives (Jasinski et al., 2010).
Antimicrobial Agent Synthesis
Research into the synthesis and characterization of substituted phenyl azetidines has highlighted the potential antimicrobial applications of compounds derived from 2-Bromo-3-(4-ethylphenyl)-1-propene. Through a series of chemical reactions and characterizations, novel compounds have been synthesized and evaluated for their antimicrobial properties, indicating the broader pharmacological relevance of such derivatives (Doraswamy & Ramana, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDTIBRUAOHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-ethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



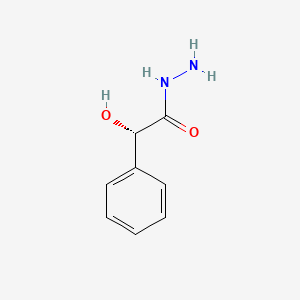
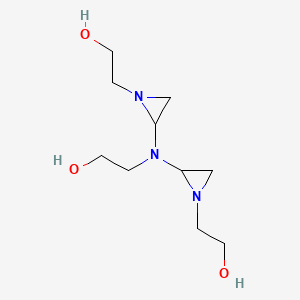
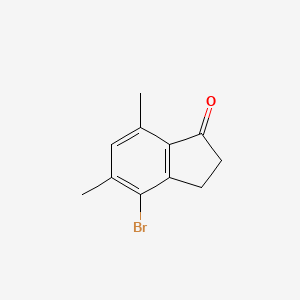
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)

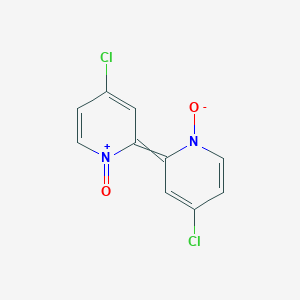
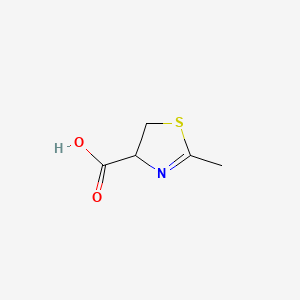
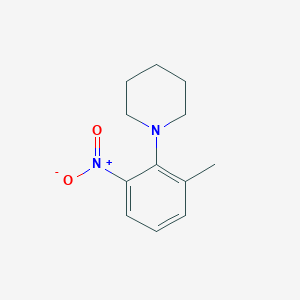
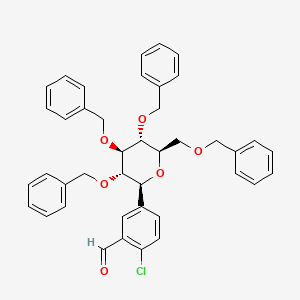
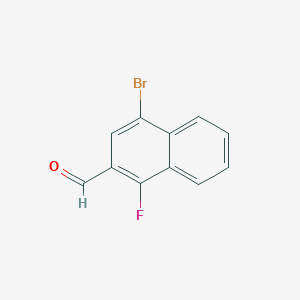
![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
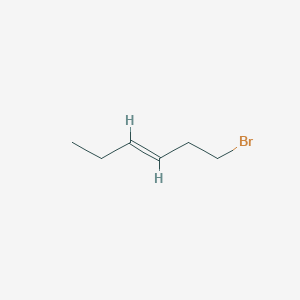
![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
